6-Iodo-2-methylimidazo[1,2-a]pyridine
Overview
Description
6-Iodo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of iodine at the 6-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
6-Iodo-2-methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been shown to possess a broad range of biological activity . They have also been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Mode of Action
It is known that the compound is formed through the reaction of 2-methylimidazo[1,2-a]pyridine with iodine . This reaction results in the iodination at the C-6 position . The iodination process terminates without Kornblum oxidation in the presence of I2 and DMSO .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb), indicating good bioavailability .
Result of Action
3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, has shown antimicrobial properties against staphylococcus aureus .
Action Environment
The synthesis of the compound involves the reaction of 2-methylimidazo[1,2-a]pyridine with iodine, suggesting that the reaction conditions could potentially influence the compound’s properties .
Biochemical Analysis
Biochemical Properties
6-Iodo-2-methylimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules, such as DNA and proteins, potentially leading to mutagenic or cytotoxic effects . Additionally, this compound has been found to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . This inhibition can affect various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating the intrinsic apoptotic pathway . This involves the release of cytochrome c from the mitochondria and the activation of caspases, which are proteases that execute the cell death program . In addition to its pro-apoptotic effects, this compound can also modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival . Furthermore, this compound has been reported to affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. One of the primary mechanisms is the binding of this compound to the active site of cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can form covalent adducts with DNA, resulting in DNA damage and the activation of DNA repair pathways . Additionally, this compound can inhibit the activity of kinases by binding to their ATP-binding sites, preventing the phosphorylation of downstream targets . This inhibition can disrupt cell signaling pathways and lead to changes in cellular functions . Moreover, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species (ROS) and other reactive intermediates . The degradation products can have different biological activities compared to the parent compound, potentially leading to long-term effects on cellular functions . In in vitro studies, prolonged exposure to this compound has been associated with sustained activation of DNA damage response pathways and alterations in cell cycle progression . In in vivo studies, the long-term effects of this compound include changes in tissue architecture and function, particularly in organs with high metabolic activity, such as the liver .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to induce mild oxidative stress and activate antioxidant defense mechanisms . At higher doses, this compound can cause significant toxicity, including hepatotoxicity and nephrotoxicity . The threshold for these toxic effects depends on the specific animal model and the route of administration . In some studies, high doses of this compound have been associated with the development of tumors in certain tissues, suggesting a potential carcinogenic risk . It is important to carefully monitor the dosage and duration of exposure to this compound in animal studies to avoid adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with other biomolecules, such as DNA and proteins . These interactions can result in the formation of covalent adducts and the activation of DNA repair pathways . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism . For example, this compound has been shown to inhibit the activity of certain kinases, leading to changes in the phosphorylation status of metabolic enzymes and the regulation of metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and glutathione, which can affect its distribution and localization . The accumulation of this compound in specific cellular compartments, such as the nucleus and mitochondria, can influence its biological activity and the extent of its effects on cellular functions . In tissues, the distribution of this compound is determined by its affinity for different cell types and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to the nucleus, where it can interact with DNA and transcription factors . The nuclear localization of this compound is facilitated by specific targeting signals and post-translational modifications, such as phosphorylation . Additionally, this compound can accumulate in the mitochondria, where it can affect mitochondrial function and induce the release of cytochrome c, leading to apoptosis . The subcellular localization of this compound is influenced by its interactions with intracellular transporters and binding proteins, which can direct it to specific compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with iodine in the presence of a suitable solvent like chloroform. The reaction proceeds with the substitution of a hydrogen atom at the 6-position by an iodine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridines can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different oxidation states.
Scientific Research Applications
6-Iodo-2-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antimicrobial, antiviral, and anticancer activities.
Material Science: The compound is used in the synthesis of organic materials with specific electronic and optical properties.
Biological Studies: It is employed as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Contains a bromine atom instead of iodine, which can alter its electronic properties and reactivity.
2-Methylimidazo[1,2-a]pyridinium Halides: These derivatives have different halogen atoms, affecting their antimicrobial properties and other biological activities.
Uniqueness: 6-Iodo-2-methylimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom’s size and electronegativity can influence the compound’s reactivity, making it suitable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
6-iodo-2-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEMUZHHSSDWPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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